molecular formula C11H17NO2 B1666555 2-Aminoadamantane-2-carboxylic acid CAS No. 42381-05-5

2-Aminoadamantane-2-carboxylic acid

Cat. No. B1666555
CAS RN: 42381-05-5
M. Wt: 195.26 g/mol
InChI Key: WQMQRNCPZFUGID-UHFFFAOYSA-N
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Description

2-Aminoadamantane-2-carboxylic acid is an organic compound with the formula C11H17NO2 . It is a geminal, functionalized achiral amino acid that has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .


Synthesis Analysis

The synthesis of 2-Aminoadamantane-2-carboxylic acid involves a high-yielding, scalable, and safe process . The process uses various mesoreactor flow devices to expedite the lab-scale synthesis of this molecule by simplifying the processing requirements for the use of several potentially hazardous reagent combinations and reaction conditions .


Molecular Structure Analysis

The molecular formula of 2-Aminoadamantane-2-carboxylic acid is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Aminoadamantane-2-carboxylic acid are complex and involve several steps . The process involves the use of 2-adamantone, (NH4)2CO3, and NaCN, among other reagents .


Physical And Chemical Properties Analysis

2-Aminoadamantane-2-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 51.8±0.3 cm3, a molar volume of 157.7±3.0 cm3, and a polarizability of 20.5±0.5 10-24 cm3 .

Scientific Research Applications

Drug Delivery Systems and Surface Recognition

  • Application Summary : Adamantane derivatives, such as 2-Aminoadamantane-2-carboxylic acid, are used in the design and synthesis of new drug delivery systems and in surface recognition studies . The unique physicochemical properties of these bifunctional non-chiral amino acids make them interesting bioactive transport media .
  • Methods of Application : The concept of adamantane as an anchor in the lipid bilayer of liposomes is a promising application in the field of targeted drug delivery and surface recognition . This involves the development of novel adamantane-based structures and self-assembled supramolecular systems .
  • Results or Outcomes : The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Synthesis of 2-Aminoadamantane-2-carboxylic Acid

  • Application Summary : The development of a new, high-yielding, scalable and safe process for the preparation of 2-aminoadamantane-2-carboxylic acid is described .
  • Results or Outcomes : The new process for the synthesis of 2-aminoadamantane-2-carboxylic acid is reported to be high-yielding, scalable, and safe .

Synthesis of 2-Aminoadamantane-2-carboxylic Acid

  • Application Summary : The development of a new, high-yielding, scalable and safe process for the preparation of 2-aminoadamantane-2-carboxylic acid is described .
  • Results or Outcomes : The new process for the synthesis of 2-aminoadamantane-2-carboxylic acid is reported to be high-yielding, scalable, and safe .

Safety And Hazards

2-Aminoadamantane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Research is ongoing into the potential applications of 2-Aminoadamantane-2-carboxylic acid. For example, it has been used in the design and synthesis of novel mannosylated muropeptide analogs . The immunostimulating activities of these prepared compounds will be evaluated in a mice model using ovalbumin as an antigen and compared with previously prepared derivatives .

properties

IUPAC Name

2-aminoadamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQRNCPZFUGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195187
Record name Adamantanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoadamantane-2-carboxylic acid

CAS RN

42381-05-5
Record name 2-Aminoadamantane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42381-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantanine
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Record name 42381-05-5
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Record name Adamantanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAMANTANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
HT Nagasawa, JA Elberling… - Journal of Medicinal …, 1973 - ACS Publications
… aliphatic -amino acids as proposed by Tager and Christensen13 appears to be verified by the high transport inhibitory activity observed here for 2aminoadamantane-2-carboxylic acid (4…
Number of citations: 71 pubs.acs.org
C Battilocchio, IR Baxendale, M Biava… - … Process Research & …, 2012 - ACS Publications
The development of a new, high-yielding, scalable and safe process for the preparation of 2-aminoadamantane-2-carboxylic acid (1) is described. This geminal, functionalized achiral …
Number of citations: 67 pubs.acs.org
KK Chacko, R Zand - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
… 2-Aminoadamantane-2-carboxylic acid hydrobromide crystallizes in space group P21/c with a= 6.40, b= 11"62 and c= 15.38 ,~, fl= 95.2, Z=4. The structure was solved by the heavy-…
Number of citations: 16 scripts.iucr.org
V Petrović Peroković, R Ribić, B Prugovečki… - Croatica Chemica …, 2012 - hrcak.srce.hr
Novel adamantane-containing β-amino acid, 2-(adamant-2-yl)-3-aminopropanoic acid, interesting from the aspect of medicinal chemistry, was prepared and characterized. It was …
Number of citations: 6 hrcak.srce.hr
HT Nagasawa, JA Elberling… - Journal of Medicinal …, 1975 - ACS Publications
… We have previously described1 the synthesis of 2-aminoadamantane-2-carboxylic acid (adamantanine, 1), a tricycloaliphatic amino acid analog of the antitumor, immu-nopharmacologic…
Number of citations: 31 pubs.acs.org
F Bélanger-Gariépy, F Brisse… - Canadian journal of …, 1990 - cdnsciencepub.com
The crystal structure of adamantanecarboxylic acid, tricyclo[3.3.1.1 ] decan-1-carboxylic acid C 10 H 15 COOH, has been determined by X-ray diffraction at two temperatures, 173 and …
Number of citations: 12 cdnsciencepub.com
L Mandić, K Mlinarić‐Majerski… - European Journal of …, 2016 - Wiley Online Library
… 2-Phthalimidoadamantane-2-carboxylic Acid (3): The reaction of 2-aminoadamantane-2-carboxylic acid (1.49 g, 7.63 mmol) and phthalic anhydride (2.24 g, 15.12 mmol) followed by …
VY Kovtun, VM Plakhotnik - Pharmaceutical Chemistry Journal, 1987 - Springer
… Among the series of tricyclic s-amino acids and their derivatives (XI) -- effective inhibitors of amino acid transport -- only 2-aminoadamantane-2carboxylic acid (XI, n = i, R = H, R' = OH) …
Number of citations: 16 link.springer.com
RJ Ingham, C Battilocchio, DE Fitzpatrick… - Angewandte …, 2015 - Wiley Online Library
… Previously, we had thoroughly explored the chemistry for the flow synthesis of 2-aminoadamantane-2-carboxylic acid. With this knowledge, we could identify the challenges for creating …
Number of citations: 173 onlinelibrary.wiley.com
R Ribić, M Paurević, S Tomić - Multidisciplinary Digital Publishing …, 2019 - mdpi.com
… muropeptide analogs containing 2-aminoadamantane-2-carboxylic acid. Prepared desmuramyl peptides have lipophilic 2-aminoadamantane-2-carboxylic acid attached at the N-…
Number of citations: 2 www.mdpi.com

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